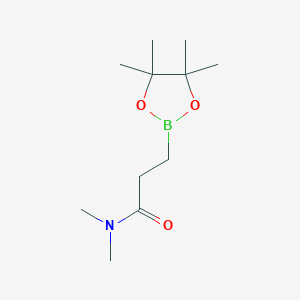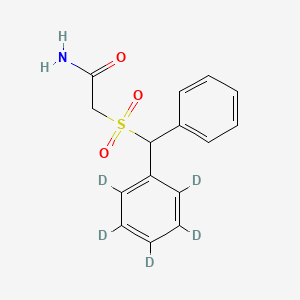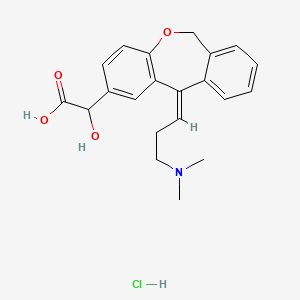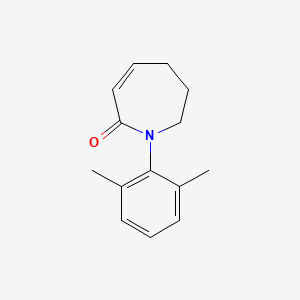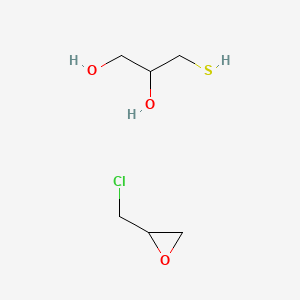
1,2,3-O-Tris(triisopropyl) Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-O-Tris(triisopropyl) Glycerol is a chemical compound with the molecular formula C30H68O3Si3 and a molecular weight of 561.12 . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its three triisopropylsilyl groups attached to a glycerol backbone, making it a unique and valuable reagent in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol typically involves the protection of glycerol’s hydroxyl groups with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine . The reaction proceeds as follows:
- Dissolve glycerol in an anhydrous solvent like dichloromethane.
- Add triisopropylsilyl chloride and a base (e.g., imidazole) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-O-Tris(triisopropyl) Glycerol can undergo various chemical reactions, including:
Substitution Reactions: The triisopropylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Oxidation Reactions: The glycerol backbone can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of glycerol derivatives with different functional groups.
Oxidation: Formation of glyceraldehyde or glyceric acid derivatives.
Scientific Research Applications
1,2,3-O-Tris(triisopropyl) Glycerol is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol primarily involves its role as a protecting group. The triisopropylsilyl groups protect the hydroxyl functionalities of glycerol, preventing unwanted reactions during synthetic processes . This allows for selective reactions at other sites of the molecule, facilitating complex synthetic routes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-O-Tris(trimethylsilyl) Glycerol: Similar structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
1,2,3-O-Tris(tert-butyldimethylsilyl) Glycerol: Contains tert-butyldimethylsilyl groups, offering different steric and electronic properties.
Uniqueness
1,2,3-O-Tris(triisopropyl) Glycerol is unique due to its larger triisopropylsilyl groups, which provide greater steric hindrance and stability compared to smaller silyl groups. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic processes .
Properties
CAS No. |
1330262-02-6 |
|---|---|
Molecular Formula |
C30H68O3Si3 |
Molecular Weight |
561.126 |
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3 |
InChI Key |
DTDBKBUDBOGWQC-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Synonyms |
1,2,3-O-Tris(triisopropyl) 1,2,3-Propanetriol; 1,2,3-O-Tris(triisopropyl) 1,3-Dihydroxy-2-propanol; 1,2,3-O-Tris(triisopropyl) Propanetriol; 1,2,3-O-Tris(triisopropyl) 1,2,3-Propane-1,1,2,3,3-triol; 1,2,3-O-Tris(triisopropyl) 1,2,3-Trihydroxypropane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



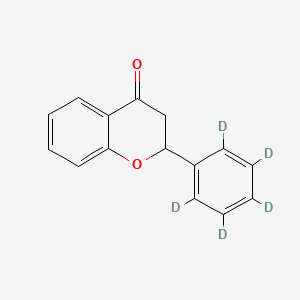
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
